

Substance Profile and Illicit Market Emergence

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Compound Focus: Dipyanone

CAS No.: 60996-94-3

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Dipyanone (4,4-diphenyl-6-(1-pyrrolidiny)-heptan-3-one) is a synthetic opioid analgesic closely related to methadone and dipipanone [1]. It was first synthesized in 1946 but only appeared on the illicit drug market recently [2].

- **First Identifications:** **Dipyanone** was first identified in drug seizures in **Germany in 2021**, and shortly thereafter in **Slovenia** [2] [1].
- **Postmortem Cases:** The substance has been identified in fatal intoxication cases. Concentrations in postmortem blood samples have ranged from **370 ng/mL** (in a US case) to **720-1400 ng/mL** (in German cases) [2] [3].
- **Market Context:** Its emergence is part of a trend where non-fentanyl novel synthetic opioids (NSOs), such as methadone analogues and nitazenes, have appeared following the global scheduling of fentanyl analogues [2].

Pharmacology and Toxicokinetics

Dipyanone acts as a strong agonist at the **μ -opioid receptor (MOR)**, with a similar activation pattern to methadone [2] [4] [3]. The table below summarizes its receptor activation profile based on a homogeneous time-resolved fluorescence (HTRF)-based GTP G_i binding assay.

Opioid Receptor	EC ₅₀ (nM)	E _{max} (% vs. Control Agonist)	Control Agonist
μ-opioid receptor (MOR)	96.8 nM	106%	Fentanyl

Opioid Receptor	EC ₅₀ (nM)	E _{max} (% vs. Control Agonist)	Control Agonist
κ-opioid receptor (KOR)	380.4 nM	13%	U-50488
δ-opioid receptor (DOR)	1067 nM	56%	SNC-80

Table 1: **Dipyanone** opioid receptor activation profile. EC₅₀: half-maximal effective concentration; E_{max}: maximum effect [2].

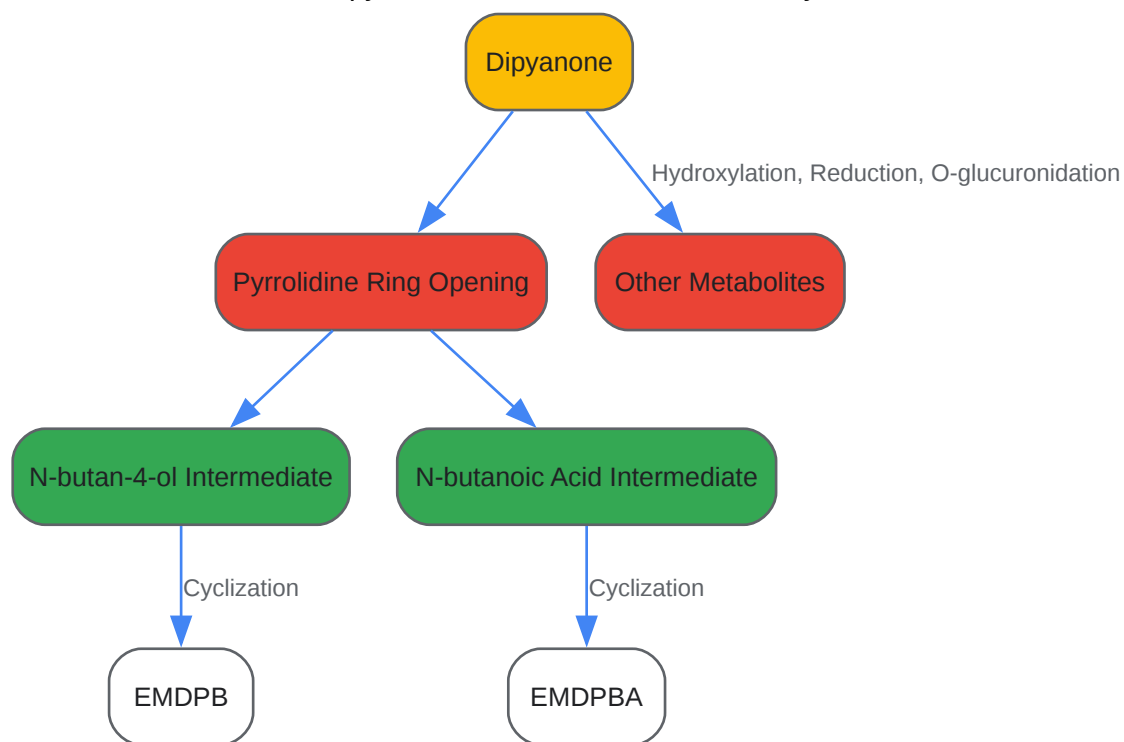
An alternative study using a β-arrestin 2 recruitment assay reported an even higher potency at MOR, with an EC₅₀ of 39.9 nM and an E_{max} of 155% compared to hydromorphone [4] [3].

- **Mechanism of Action:** Like other opioids, its activation of MOR inhibits adenylylase, reduces cAMP levels, and modulates neuronal potassium and calcium channels, leading to analgesic effects but also to central nervous system and respiratory depression [2] [5].
- **Health Risks:** The potent MOR agonism underlies its significant risks: **respiratory depression**, **bradycardia**, **hypotension**, and a high potential for **abuse and dependence** [2].

Metabolic Pathways and Biomarker Identification

Understanding **dipyanone**'s metabolic fate is crucial for developing reliable toxicological assays. The primary metabolic pathway involves pyrrolidine ring opening, followed by cyclization [2].

Dipyanone Human Metabolic Pathway



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The metabolites **EMDPB** and **EMDPBA** are proposed as specific biomarkers for confirming **dipyanone** consumption in forensic and clinical toxicology [2].

Detailed Experimental Protocols

Protocol 1: In Vitro Human Hepatocyte Incubation for Metabolism Studies

This protocol identifies metabolic pathways and potential biomarkers [2].

- **Cell Preparation:** Thaw cryopreserved 10-donor-pooled human hepatocytes in thawing medium at 37°C. Centrifuge (100 g, 5 min), discard supernatant, and resuspend pellet in Supplemented William's Medium E (SWM). Determine cell viability (>80%) using trypan blue exclusion and adjust concentration to 2×10^6 cells/mL [2].
- **Incubation:** In a sterile 24-well plate, mix 250 μ L hepatocyte suspension with 250 μ L of **dipyanone** (20 μ mol/L in SWM). Incubate at 37°C for 3 hours. Use negative (without substrate, cells, or medium)

and positive controls (e.g., diclofenac) [2].

- **Reaction Termination and Analysis:** Stop reaction with 500 μ L ice-cold acetonitrile. Centrifuge (15,000 g, 10 min) and store supernatant at -80°C before analysis by LC-HRMS/MS [2].

Protocol 2: HTRF-Based GTP Gi Binding Assay for Pharmacological Profiling

This assay quantifies functional efficacy and potency at opioid receptors [2].

- **Receptor Preparation:** Use human MOR, KOR, and DOR membrane preparations. The assay kit typically includes GTP Eu Cryptate, GTP d2 antibody, GDP, MgCl_2 , GTPyS, Gi protein control, and Stimulation Buffer [2].
- **Assay Procedure:** In a suitable microplate, combine the receptor membrane, Gi protein, test compound (**dipyanone**), GDP, and GTP Eu Cryptate in Stimulation Buffer. Incubate to allow receptor activation and G protein coupling.
- **Signal Detection and Analysis:** Add the d2-labeled antibody, which binds to the GDP-bound form of the G protein. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The signal is inversely proportional to receptor activation. Data are normalized to a reference full agonist (e.g., fentanyl for MOR) to calculate EC_{50} and E_{max} values [2].

Analytical Methodologies for Detection

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the preferred method for identifying **dipyanone** and its metabolites [2] [3].

- **Target Analytes:** Method should target the parent **dipyanone** and its major metabolites, especially the proposed biomarkers **EMDPB** and **EMDPBA** [2].
- **Sample Preparation:** Includes enzymatic hydrolysis with β -glucuronidase to detect glucuronidated metabolites, solid-phase extraction, or protein precipitation [2].
- **Data Interpretation:** In authentic case samples, the presence of EMDPB and EMDPBA is a strong indicator of **dipyanone** use. The table below shows concentrations found in real cases [2].

Case / Sample Type	Dipyanone Concentration	Other Substances Detected
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| **Case #1 (Postmortem)** | Blood: 720 ng/mL Urine: >1000 ng/mL | None | | **USA Case (Postmortem)** | Blood: 370 ng/mL | Other NSOs (e.g., 2-methyl AP-237), Novel Benzodiazepines (e.g., flualprazolam) |
Table 2: Dipyanone concentrations in authentic forensic cases [2] [3].

Public Health and Forensic Implications

Dipyanone's emergence is a concerning development in the opioid crisis. Its pharmacological similarity to methadone, combined with its appearance in an unregulated market, creates substantial risks.

- **Potency and Overdose Risk:** Though potentially less potent than some fentanyl analogues, its strong MOR agonism makes it capable of causing severe and fatal respiratory depression [2].
- **Polydrug Use:** It is often found in combination with other NSOs and novel benzodiazepines, complicating toxicological assessments and treatment of overdose [3].
- **Legal Status:** While not explicitly scheduled in all countries, it often falls under analogue legislation, allowing for legal control in many jurisdictions [2].

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To cite this document: Smolecule. [Substance Profile and Illicit Market Emergence]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b13211319#dipyanone-illicit-drug-market-appearance]

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